REACTION_CXSMILES
|
[C:1]1(=O)[CH2:4][CH2:3][CH2:2]1.[NH:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[NH2:7]>CCCC(C)C>[C:1]1(=[N:7][NH:6][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3][CH2:2]1
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Name
|
|
Quantity
|
16.96 mL
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Type
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reactant
|
Smiles
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C1(CCC1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
378 mL
|
Type
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solvent
|
Smiles
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CCCC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
under nitrogen was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux for 1 hour
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Duration
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1 h
|
Type
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STIRRING
|
Details
|
stirred for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The resulting suspension was filtered
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Type
|
WASH
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Details
|
rinsing the solid with iso-hexane (×2)
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Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)=NNC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |